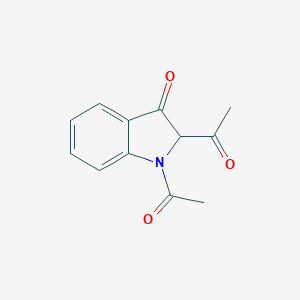

1,2-diacetyl-2H-indol-3-one

Beschreibung

1,2-Diacetyl-2H-indol-3-one is a substituted indole derivative featuring acetyl groups at the 1- and 2-positions of the indol-3-one scaffold. The acetyl substituents are electron-withdrawing groups that influence the compound’s electronic properties, solubility, and reactivity. Indol-3-one derivatives are widely studied for their roles in organic synthesis, materials science, and pharmaceuticals .

Eigenschaften

Molekularformel |

C12H11NO3 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

1,2-diacetyl-2H-indol-3-one |

InChI |

InChI=1S/C12H11NO3/c1-7(14)11-12(16)9-5-3-4-6-10(9)13(11)8(2)15/h3-6,11H,1-2H3 |

InChI-Schlüssel |

OWVJOPOZUCWLST-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |

Kanonische SMILES |

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences:

Substituent Effects: Acetyl Groups: The diacetyl groups in this compound likely increase its electrophilicity compared to alkyl-substituted analogs (e.g., methyl/phenyl in ). This could enhance reactivity in nucleophilic additions or cyclization reactions. Chloro Groups: The tetrachloro derivative exhibits significant steric bulk and electron-withdrawing effects, making it suitable for applications in dyes or materials requiring stability under harsh conditions.

Synthetic Methods :

- Acetylated indoles are often synthesized via acetylation reactions using catalysts like p-toluenesulfonic acid (p-TSA), as seen in the synthesis of related indol-2-ones . Similar methods could apply to this compound.

Physicochemical Properties :

- Solubility : The diacetyl derivative’s polarity may improve solubility in polar solvents compared to hydrophobic analogs like the phenyl-substituted compound .

- Stability : Chloro and nitro groups enhance thermal and oxidative stability , whereas acetyl groups might render the compound prone to hydrolysis under basic conditions.

Research Implications and Limitations

Further research should focus on:

- Experimental determination of its electronic properties (e.g., via UV-Vis spectroscopy).

- Exploration of catalytic applications, leveraging its acetyl groups as directing moieties.

- Toxicity and stability profiling for pharmaceutical or industrial use.

Notes:

Synthetic routes for analogous compounds (e.g., p-TSA-catalyzed reactions ) may guide future studies.

Applications inferred for analogs (e.g., dyes ) are speculative and require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.